molecular formula C8H8ClNO B052829 2-Amino-1-(4-chlorophenyl)ethanone CAS No. 7644-03-3

2-Amino-1-(4-chlorophenyl)ethanone

Cat. No.: B052829
CAS No.: 7644-03-3
M. Wt: 169.61 g/mol
InChI Key: KIFWACLIANOVDG-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of ethanone, where the amino group is attached to the first carbon and a 4-chlorophenyl group is attached to the second carbon

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)ethanone has several applications in scientific research:

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and harm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using hydrogen in the presence of a catalyst such as palladium on carbon to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 2-amino-1-(4-chlorophenyl)ethanol.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-bromophenyl)ethanone
  • 2-Amino-1-(4-fluorophenyl)ethanone
  • 2-Amino-1-(4-methylphenyl)ethanone

Uniqueness

2-Amino-1-(4-chlorophenyl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWACLIANOVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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